Product packaging for Bactericidin B-4(Cat. No.:)

Bactericidin B-4

Cat. No.: B1578147
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bactericidin B-4 is a synthetic antibacterial peptide comprising 37 amino acids (H-Trp-Asn-Pro-Phe-Lys-Glu-Leu-Glu-Arg-Ala-Gly-Gln-Arg-Val-Arg-Asp-Ala-Ile-Ile-Ser-Ala-Ala-Pro-Ala-Val-Ala-Thr-Val-Gly-Gln-Ala-Ala-Ala-Ile-Ala-Arg-Gly-OH) with a molecular weight of 3862.2 Da . It is derived from the Tobacco hornworm, Manduca sexta , and belongs to a family of cecropin D-like peptides that function as a key component of the innate immune response in insects . This peptide is provided as a lyophilized powder with high purity (>95%) and is intended for research applications only. As a bacteriocin, this compound represents a class of ribosomally synthesized antimicrobial peptides (AMPs) that are gaining significant attention as potential alternatives to conventional antibiotics, particularly in the face of multidrug-resistant bacteria . Its proposed mechanism of action, based on studies of similar antimicrobial peptides, is believed to involve the disruption of the microbial cell membrane, leading to cell death . This membrane-targeting mechanism is attractive to researchers as it may reduce the likelihood of bacteria developing resistance compared to traditional antibiotics that target specific proteins . Investigations into this compound and related compounds are valuable for advancing the understanding of innate immunity in insects and exploring novel antimicrobial strategies in fields such as microbiology, immunology, and infectious disease research . ALL PRODUCTS ARE FOR RESEARCH USE ONLY AND ARE NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

bioactivity

Antibacterial

sequence

WNPFKELERAGQRVRDAIISAAPAVATVGQAAAIARG

Origin of Product

United States

Discovery, Isolation, and Taxonomic Origin of Bactericidin B 4

Historical Accounts of Bactericidin Identification

The term "bactericidin" has a long history in the field of immunology, predating the discovery of specific insect peptides. Early scientific literature from the late 19th and early 20th centuries used "bactericidin" to describe heat-stable, cell-derived components in normal animal serum that could kill bacteria. semanticscholar.orgcambridge.orgpsu.edu These early studies established that certain substances, distinct from the heat-labile complement system, contributed to the bactericidal properties of serum, with some research associating this activity with blood platelets. semanticscholar.orgcambridge.org

The specific context for insect-derived bactericidins emerged much later. A pivotal moment was the identification of cecropins in 1980 from the hemolymph of immunized pupae of the giant silkmoth, Hyalophora cecropia. wur.nlencyclopedia.pub These proteins were found to be powerful bactericidal agents, and their discovery highlighted that insects possess a sophisticated cell-free immune response involving inducible antimicrobial peptides. wur.nl This foundational work paved the way for the discovery of similar peptides in a wide range of insects. It also led to the use of various names for these related peptides, with terms like bactericidin, lepidopteran, and sarcotoxin being used interchangeably with cecropin (B1577577) in some contexts. encyclopedia.pubfrontiersin.org

Isolation from Manduca sexta (Tobacco Hornworm)

Following the initial discoveries in other insects, researchers began investigating the immune responses of the tobacco hornworm, Manduca sexta, a lepidopteran known for its robust defense mechanisms. In 1988, a study by Dickinson and colleagues led to the successful isolation of several antibacterial peptides from the hemolymph of M. sexta pupae that had been challenged with bacteria. wur.nl

Among the isolated peptides were five distinct bactericidins, designated Bactericidin B-2 through B-5. wur.nl Subsequent genomic and protein analysis revealed that these bactericidins were members of the cecropin family. nih.gov Specifically, Bactericidin B-4 was identified as corresponding to M. sexta cecropin 9. nih.gov The isolation involved collecting the insect's hemolymph after inducing an immune response and then using biochemical techniques to purify the active peptide components.

Characterization of the Biological Source and Production Environment

The biological source of this compound is the tobacco hornworm, Manduca sexta, an insect belonging to the order Lepidoptera. bicnirrh.res.inwur.nl This peptide is not constitutively present in high amounts but is instead a key effector molecule of the insect's humoral innate immune system. nih.gov Its production is a direct response to the detection of pathogens. nih.gov

When Manduca sexta is infected by bacteria, its non-self recognition systems trigger signaling pathways, such as the Toll pathway, which in turn activate the expression of antimicrobial peptide genes. nih.gov The primary sites for the synthesis of these peptides, including this compound, are the fat body (an organ analogous to the vertebrate liver) and hemocytes (blood cells). nih.govtandfonline.com Following synthesis and processing from a larger precursor protein, the mature this compound peptide is secreted into the hemolymph, the insect's circulatory fluid, where it can directly target and eliminate invading bacteria. nih.gov The genome of Manduca sexta contains a significant arsenal (B13267) of antimicrobial genes, including 15 distinct cecropins, highlighting the importance of these peptides for its survival. nih.gov

Table 1: Key Characteristics of this compound

Characteristic Description Reference(s)
Alternate Name Cecropin 9 nih.gov
Biological Source Manduca sexta (Tobacco Hawkmoth) bicnirrh.res.inwur.nl
Taxonomic Origin Animalia, Insects, Lepidoptera bicnirrh.res.in
Peptide Family Cecropin bicnirrh.res.innih.gov
Length 37 amino acids bicnirrh.res.in
Function Antibacterial effector of the innate immune system bicnirrh.res.innih.gov
Production Site Fat body, Hemocytes nih.govtandfonline.com

| Activity Spectrum | Gram-positive and Gram-negative bacteria | bicnirrh.res.in |

Table 2: Mentioned Compound Names

Compound Name
Bactericidin B-2
Bactericidin B-3
This compound
Bactericidin B-5
Cecropin
Cecropin 9
Cecropin A
Cecropin B
Cecropin D
Lepidopteran

Molecular and Cellular Mechanisms of Antimicrobial Action of Bactericidin B 4

Membrane-Targeting Mechanisms of Bactericidin B-4

The bacterial cell membrane is a common and effective target for antimicrobial drugs due to its crucial role in maintaining cellular integrity and function. nih.govmdpi.com The disruption of this barrier is a primary mechanism for many bactericidal compounds. pressbooks.pub

The initial step for many membrane-active antimicrobials involves binding to the bacterial cell surface. mdpi.com Cationic peptides, for example, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govdrugbank.complos.org This interaction is often a prerequisite for subsequent disruptive actions. nih.gov The specificity of this binding can contribute to the selective toxicity of the antimicrobial agent, minimizing harm to host cells. lumenlearning.com

Following membrane binding, many bactericidal agents induce permeabilization, compromising the membrane's barrier function. mdpi.comnih.gov This can be achieved through several proposed mechanisms, including the formation of discrete pores or channels. uu.nlbiorxiv.org These pores can be structured in different ways, such as the "barrel-stave" model, where the antimicrobial molecules form the staves of a barrel-like channel, or the "toroidal-pore" model, where the pore is lined by both the antimicrobial agents and the lipid heads of the membrane. uu.nlnih.gov This permeabilization leads to the leakage of vital cellular components, including ions and metabolites like ATP, which can be lethal to the bacterium. uu.nlmdpi.com

The bacterial membrane maintains an essential electrochemical gradient known as the proton motive force (PMF), which consists of a membrane potential (ΔΨ) and a proton gradient (ΔpH). researchgate.netbiorxiv.org This energy source is critical for numerous cellular activities, including ATP synthesis and the transport of molecules across the membrane. researchgate.netfrontiersin.org Antimicrobial agents that permeabilize the membrane can cause a collapse of this gradient by allowing an uncontrolled flow of ions. biorxiv.org The dissipation of the PMF is a highly effective killing mechanism, as it cripples the cell's energy production and transport systems. nih.govresearchgate.net

Intracellular Target Modulation by this compound

Some antimicrobial compounds are capable of crossing the bacterial membrane to act on internal cellular targets. mdpi.comnih.gov This can be a primary mode of action or a secondary effect following membrane disruption.

Once inside the cell, antimicrobial agents can interfere with fundamental processes. The inhibition of protein synthesis is a common strategy, often achieved by binding to the 30S or 50S subunits of the bacterial ribosome, which prevents the translation of messenger RNA into proteins. microbenotes.comlumenlearning.comopenstax.org Another major target is nucleic acid synthesis. nih.govwikipedia.org This can involve the inhibition of enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication, or RNA polymerase, which is essential for transcription. lumenlearning.comwikipedia.org

Antimicrobials can also function as antimetabolites, disrupting key metabolic pathways necessary for bacterial survival. creative-biolabs.comnih.gov A well-known example is the inhibition of the folic acid synthesis pathway, as folic acid is a precursor for the synthesis of nucleotides. pressbooks.publumenlearning.com By mimicking natural substrates, these inhibitors can competitively block the active sites of essential enzymes. creative-biolabs.com Other metabolic pathways that can be targeted include those responsible for the synthesis of the cell wall, fatty acids, or essential cofactors. nih.govresearchgate.net

Data Tables

Since no specific data exists for "this compound," the following tables illustrate the types of data that would be collected to characterize its mechanism of action.

Table 1: Hypothetical Membrane Interaction Characteristics of this compound

Parameter Method of Measurement Hypothetical Finding for this compound Implication
Binding Affinity to LPS Isothermal Titration Calorimetry High Affinity Suggests strong interaction with Gram-negative outer membranes.
Membrane Depolarization DiSC3(5) Fluorescence Assay Rapid increase in fluorescence Indicates disruption of membrane potential.

Table 2: Hypothetical Intracellular Activity of this compound

Cellular Process Experimental Assay Hypothetical Finding for this compound Mechanism Indicated
Protein Synthesis In vitro translation assay Inhibition of protein production Targets the ribosome or related factors.
DNA Replication DNA synthesis incorporation assay Reduction in labeled nucleotide incorporation Inhibits DNA polymerase or related enzymes.

Lysing of Cellular Components and Subsequent Cell Death

The antimicrobial action of this compound, a member of the cecropin (B1577577) family of peptides, culminates in the lysis of bacterial cells. This process is a direct consequence of the peptide's interaction with and disruption of the bacterial cell membrane. Cecropins, including this compound, are cationic peptides that are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. asm.orgmdpi.com

Upon reaching the bacterial surface, this compound is believed to insert itself into the lipid bilayer. This insertion disrupts the structural integrity of the membrane, leading to the formation of pores or channels. asm.org This disruption of the membrane is a key step in the lytic process. The formation of these pores compromises the cell's ability to maintain its osmotic balance, resulting in the leakage of essential intracellular components, such as ions, ATP, and other metabolites. The uncontrolled efflux of these components and the influx of water leads to swelling and eventual rupture of the cell. asm.org

Electron microscopy studies of related bactericidins have shown that their primary lytic effect is on the entire cell, as opposed to targeting only the cell wall. nih.gov This indicates a comprehensive breakdown of cellular structures following membrane permeabilization. The ultimate result of this cascade of events is the complete lysis of the bacterial cell and its death.

Specificity and Spectrum of Activity Against Bacterial Pathogens

This compound, sourced from the tobacco hornworm (Manduca sexta), exhibits a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria. nih.govoiu.edu.sd This wide range of activity is a characteristic feature of many cecropin-like peptides. mdpi.com The synthesis of this compound and other related peptides is induced in Manduca sexta in response to bacterial challenge, forming a crucial part of its humoral immune defense. nih.gov

The activity of this compound is not limited to a narrow range of bacteria. Research on cecropins from Manduca sexta and other insects has demonstrated their effectiveness against a variety of bacterial species. nih.govmdpi.com While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of pathogens is not extensively documented in publicly available literature, the general activity of the cecropin family provides an indication of its potential targets.

Table 1: General Spectrum of Activity for Cecropin-Like Peptides

Bacterial TypeGeneral SusceptibilityRepresentative Genera
Gram-negativeHighEscherichia, Pseudomonas
Gram-positiveModerate to HighBacillus, Staphylococcus

This table represents the generalized spectrum of activity for the cecropin family of antimicrobial peptides, to which this compound belongs, based on available research. nih.govmdpi.com

The broad-spectrum nature of this compound makes it an interesting subject for research into novel antimicrobial agents. Its ability to target fundamental structures of bacterial cells, such as the cell membrane, may also play a role in overcoming resistance mechanisms that affect antibiotics with more specific cellular targets.

Biosynthesis and Genetic Determinants of Bactericidin B 4

Ribosomal Synthesis and Post-Translational Modification Pathways

Like other insect AMPs, Bactericidin B-4 is synthesized on ribosomes as a larger precursor protein. mdpi.com This precursor typically consists of a signal peptide, a pro-sequence, and the sequence of the mature, active peptide. The signal peptide directs the nascent polypeptide to the secretory pathway, after which it is cleaved. The pro-sequence may play a role in the correct folding of the peptide and in keeping it inactive until it is secreted from the cell.

Insect antimicrobial peptides are known to undergo various post-translational modifications, although the presence of unusual amino acids like lanthionines, which are characteristic of lantibiotics, has not been reported for this compound or other cecropin-like peptides. The modifications common to insect AMPs are generally less complex than those found in lantibiotics and primarily involve proteolytic cleavage. Based on the general understanding of insect AMPs, the biosynthesis of this compound would not be expected to involve the enzymatic modifications that lead to lanthionine (B1674491) formation.

The maturation of this compound from its precursor protein involves a series of proteolytic cleavage events. Following the removal of the signal peptide, the pro-peptide is excised by specific proteases to release the active antimicrobial peptide. This processing is a critical step in the activation of the peptide and is a common feature in the biosynthesis of many secreted proteins, including other insect AMPs like cecropins. mdpi.com The final, mature this compound peptide is then secreted into the hemolymph where it can exert its antimicrobial activity.

Genomic Organization and Context of Biosynthetic Gene Clusters

The genes encoding insect antimicrobial peptides are often found in clusters within the genome. While the specific genomic organization for this compound has not been detailed, it is likely that its gene is located in a region of the Manduca sexta genome that contains other immune-related genes. In insects, the expression of AMP genes is tightly regulated and is induced in response to microbial infection. plos.org This induction is controlled by conserved signaling pathways, such as the Toll and Imd pathways, which are activated by the recognition of microbial components. mdpi.com The genomic context of AMP genes often includes regulatory elements that bind transcription factors activated by these pathways, allowing for a rapid and coordinated immune response.

Evolutionary Aspects of Bactericidin Biosynthesis and Conservation

Antimicrobial peptides are an ancient and evolutionarily conserved component of the innate immune system in insects. nih.gov The genes encoding these peptides are subject to evolutionary pressures, including gene duplication and diversification, which has led to the wide variety of AMPs seen across different insect species. nih.gov The biosynthesis pathway itself, involving ribosomal synthesis of a precursor followed by proteolytic processing, is a highly conserved mechanism. The conservation of this pathway underscores its efficiency and importance in providing a rapid defense against pathogens. The evolution of AMPs like this compound is thought to be driven by the continuous arms race between the host and invading microorganisms. biorxiv.org

Comparative Analysis with Other Antimicrobial Peptide Biosynthesis Pathways

The biosynthesis of this compound, as inferred from the general model of insect AMP production, shares fundamental similarities with other RiPP biosynthesis pathways but also has distinct differences.

Comparison with Lantibiotics: Unlike lantibiotics, the biosynthesis of this compound and other insect cecropin-like peptides does not appear to involve extensive post-translational modifications to create unusual amino acids like lanthionine. The maturation of insect AMPs is primarily reliant on proteolytic processing.

Comparison with Non-Ribosomal Peptides (NRPs): this compound is synthesized ribosomally, meaning its amino acid sequence is directly encoded in a gene. This is in contrast to non-ribosomal peptides, which are synthesized by large multi-enzyme complexes called NRP synthetases, independent of messenger RNA. Ribosomal synthesis allows for a more rapid response to infection, as the production of the peptide can be quickly ramped up by increasing gene transcription and translation.

Comparison with other Insect AMPs: The biosynthetic pathway of this compound is likely very similar to that of other insect AMPs, such as cecropins, attacins, and defensins. mdpi.com These are all ribosomally synthesized as precursors and require proteolytic processing for activation. plos.org The primary differences between the biosynthesis of these peptides lie in the specific sequences of the precursors and the mature peptides, as well as the specific proteases involved in their processing.

The following table summarizes the key features of this compound biosynthesis in comparison to other antimicrobial peptide pathways.

FeatureThis compound (inferred)LantibioticsNon-Ribosomal Peptides (NRPs)
Synthesis Machinery RibosomeRibosomeNRP Synthetase Complexes
Template mRNAmRNAProtein (Synthetase)
Precursor Peptide YesYesNo
Post-Translational Modifications Proteolytic CleavageDehydration, Cyclization (Lanthionine formation)Epimerization, N-methylation, Heterocylization
Unusual Amino Acids NoYes (e.g., Lanthionine)Yes (e.g., D-amino acids, Ornithine)

Structural Biology and Functional Insights into Bactericidin B 4 Activity

Advanced Structural Characterization Techniques

The determination of the three-dimensional structure of antimicrobial peptides is crucial for understanding their mechanism of action. Several high-resolution techniques are employed for this purpose, each offering unique advantages.

X-ray Crystallography and NMR Spectroscopy

X-ray crystallography is a powerful technique for determining the atomic-level structure of molecules, including proteins and peptides. glycoforum.gr.jpcreative-biostructure.com The method requires the molecule to be crystallized, which allows for the collection of X-ray diffraction data that can be used to calculate a three-dimensional electron density map. glycoforum.gr.jp This map reveals the precise arrangement of atoms, providing unparalleled detail about the peptide's conformation. protoxrd.com However, obtaining high-quality crystals of peptides can be challenging, particularly for flexible molecules that may not pack uniformly into a crystal lattice. glycoforum.gr.jpcreative-biostructure.com For many antimicrobial peptides, their inherent flexibility, which is often essential for function, makes crystallization a significant bottleneck.

Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent alternative for determining the structure of peptides in solution, which can more closely mimic their physiological environment. msu.edunih.gov NMR does not require crystallization and can provide detailed information about the peptide's three-dimensional structure, dynamics, and folding. msu.edunih.gov For membrane-active peptides, NMR studies are often conducted in the presence of membrane mimetics like detergent micelles or lipid bicelles to observe the conformational changes that occur upon interaction with a lipid environment. nih.gov Classical solution NMR techniques, including NOESY-based methods, are used to measure distance restraints for calculating the peptide's structure. nih.gov

Table 1: Comparison of X-ray Crystallography and NMR Spectroscopy for Peptide Structure Determination
FeatureX-ray CrystallographyNMR Spectroscopy
Sample StateCrystalline SolidSolution (Aqueous or Membrane Mimetic)
Key OutputStatic, high-resolution 3D atomic model. glycoforum.gr.jpEnsemble of 3D structures, information on dynamics. msu.edu
Major AdvantageCan handle very large molecules/complexes with no theoretical size limit. glycoforum.gr.jpAllows study of structure and dynamics in a solution state, closer to physiological conditions. nih.gov
Major LimitationRequires high-quality crystals, which can be difficult to grow for flexible peptides. creative-biostructure.comGenerally limited to smaller proteins and peptides (typically <30-40 kDa).

Cryo-Electron Microscopy for Peptide-Membrane Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for visualizing large macromolecular assemblies and peptide-membrane interactions at near-atomic resolution. nih.govnih.gov This method involves flash-freezing a sample in a thin layer of vitreous ice, preserving the native, hydrated state of the molecules. nih.gov For studying antimicrobial peptides, cryo-EM, and particularly the tomographic variant (cryo-ET), can directly visualize how peptides disrupt bacterial membranes. nih.gov

Studies using cryo-ET have captured snapshots of AMPs inducing morphological changes in bacterial membranes, such as pore formation, membrane thinning, or complete disintegration through detergent-like or "carpet" mechanisms. nih.gov This provides direct visual evidence of the peptide's mechanism of action at the cellular level, complementing the structural information from NMR or crystallography. nih.gov For example, cryo-EM has been used to reveal the structure of large channel-forming secretin proteins involved in secretion systems, demonstrating its power in resolving complex membrane-embedded structures. nih.govembopress.org

Structure-Activity Relationship (SAR) Studies of Bactericidin B-4

Structure-activity relationship (SAR) studies are essential for identifying the chemical features of a peptide that are critical for its biological function. rsc.org These studies involve systematically modifying the peptide's sequence and observing the resulting changes in its antimicrobial activity. nih.gov

Identification of Key Amino Acid Residues and Motifs for Activity

For cationic antimicrobial peptides like this compound, several amino acid properties are known to be crucial for activity.

Cationic Residues : The net positive charge, provided by basic amino acid residues such as Lysine (B10760008) (Lys) and Arginine (Arg), is fundamental. bachem.commdpi.com This positive charge mediates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Mutagenesis studies on various AMPs, where cationic residues are replaced or their positions are altered, have consistently shown that a certain threshold of positive charge is necessary for potent bactericidal activity. mdpi.comnih.gov

Hydrophobic Residues : The hydrophobicity of a peptide, determined by the presence of nonpolar amino acids like Leucine (Leu), Alanine (B10760859) (Ala), and Isoleucine (Ile), is critical for its ability to insert into and disrupt the lipid bilayer of the bacterial membrane. mdpi.com The balance between cationicity and hydrophobicity is key to a peptide's efficacy and its selectivity towards bacterial over mammalian cells.

Amphipathicity : This refers to the spatial separation of charged/hydrophilic residues and nonpolar/hydrophobic residues within the peptide's three-dimensional structure. nih.govmdpi.com This arrangement allows one face of the peptide to interact favorably with the aqueous environment and the other to insert into the hydrophobic core of the membrane, facilitating disruption.

SAR studies on the peptide betapep-25, for instance, used alanine-scanning to reveal that specific cationic and hydrophobic residues were crucial for its activity against different bacterial strains. nih.gov Similarly, studies on Angiogenin 4 demonstrated that cationic residues in its N-terminal α-helix were important for its bactericidal function. nih.gov

Table 2: Key Residues and Their Roles in Antimicrobial Peptide Activity
Residue TypeExamplesPrimary Function in Antimicrobial ActivityReference
Cationic (Basic)Lysine (Lys), Arginine (Arg)Mediates initial electrostatic attraction to negatively charged bacterial membranes. bachem.commdpi.com
Hydrophobic (Nonpolar)Leucine (Leu), Alanine (Ala), Isoleucine (Ile), Phenylalanine (Phe)Drives insertion into the lipid core of the membrane, leading to disruption. mdpi.comnih.gov
Proline HingeProline (Pro)Can introduce a kink or hinge in helical structures, which can be critical for cell-penetrating ability. frontiersin.org

Role of Secondary (e.g., Alpha-Helical Conformations) and Tertiary Structures

The biological activity of an antimicrobial peptide is intrinsically linked to its secondary and tertiary structure. frontiersin.org Many cationic AMPs, including members of the cecropin (B1577577) family, are unstructured in aqueous solution but adopt a defined secondary structure, most commonly an α-helix, upon interacting with the bacterial membrane. bicnirrh.res.inucl.ac.uk

Computational Modeling and Molecular Dynamics Simulations of Peptide-Membrane Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the dynamic processes of peptide-membrane interactions at an atomic level. mdpi.complos.org These simulations can model the behavior of a peptide as it approaches, binds to, and penetrates a bacterial membrane, complementing experimental data that is often static or provides lower-resolution information. chemrxiv.orgnih.gov

MD simulations can be used to:

Predict Binding Modes : Determine the preferred orientation and depth of peptide insertion into the lipid bilayer. plos.org

Elucidate Disruption Mechanisms : Visualize how peptides induce membrane instability, such as the formation of pores or the extraction of lipids.

Analyze Energetics : Calculate the free energy changes associated with peptide binding and insertion, helping to explain the thermodynamic driving forces of the interaction. nih.gov

Inform SAR Studies : Test the effects of specific amino acid mutations in silico to guide the design of more potent or selective peptide analogs. polyu.edu.hk

For example, MD simulations of the antimicrobial peptide polymyxin (B74138) B1 with models of both the inner and outer membranes of E. coli revealed distinct interaction mechanisms with each membrane, highlighting the peptide's ability to adapt to different lipid environments. plos.org Such studies often use coarse-grained (CG) models to simulate larger systems over longer timescales, capturing collective phenomena like membrane remodeling, while all-atom (AA) simulations provide high-resolution details of specific interactions. mdpi.comchemrxiv.org These computational approaches are invaluable for building a comprehensive, dynamic picture of how bactericidins function.

Ecological Roles and Microbial Interactions Involving Bactericidin B 4

Role in the Host (Manduca sexta) Innate Immune Response

Bactericidin B-4 is an integral part of the innate immune response in the tobacco hornworm, Manduca sexta. bicnirrh.res.inwindfelder-lab.com This insect is a widely utilized model organism for studying insect immunology due to its well-characterized immune system. windfelder-lab.com The innate immune system in insects like M. sexta is the primary defense mechanism against invading pathogens and relies on germline-encoded pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs). okstate.edunih.gov

Upon infection, the insect's humoral defense responses are activated, leading to the synthesis and release of various antimicrobial peptides (AMPs), including this compound, into the hemolymph. okstate.edunih.gov These peptides are a critical component of the defense against bacteria. bicnirrh.res.in The expression of AMP genes in M. sexta is regulated by signaling pathways such as the Toll and Imd pathways, which are triggered by the recognition of microbial components like peptidoglycan. nih.gov this compound, a member of the cecropin (B1577577) family of AMPs, exhibits activity against both Gram-positive and Gram-negative bacteria. bicnirrh.res.in This broad-spectrum activity makes it a vital effector molecule in the humoral arm of the M. sexta innate immune response, helping to control and eliminate invading microbial threats. nih.gov

Competitive and Antagonistic Interactions in Microbial Communities

In microbial communities, the production of antimicrobial compounds like this compound is a key factor in mediating competitive and antagonistic interactions. biorxiv.orgnih.gov These interactions are fundamental in shaping the structure and dynamics of microbial populations. umass.edunazarethcastellanos.com Antagonism, which involves the direct inhibition of one organism by another, is a common strategy employed by microorganisms to compete for resources and space. biorxiv.orgfrontiersin.org

Bacteriocins, a class of proteinaceous toxins that includes this compound, are often involved in these competitive dynamics. umass.eduarchive.org They can provide a competitive advantage by killing or inhibiting the growth of closely related or susceptible species. umass.eduauctoresonline.org This can lead to the exclusion of sensitive strains from a particular niche, allowing the producer to thrive. umass.edu The interactions can be complex, sometimes resembling a "rock-paper-scissors" dynamic where no single species dominates all others. nih.gov The effectiveness of these antagonistic interactions can be influenced by various factors, including the specific strains involved and the environmental conditions. nih.govbiorxiv.org

Influence on Microbiome Composition and Dynamics

The presence and activity of antimicrobial peptides like this compound can significantly influence the composition and dynamics of a host's microbiome. nih.govmdpi.com The microbiome, the community of microorganisms living in a particular environment, plays a crucial role in the health of the host. nih.govmdpi.com The introduction of antimicrobial agents can disrupt the balance of this community, leading to shifts in the relative abundance of different microbial species. nih.gov

Interkingdom Interactions (e.g., this compound in Plant-Microbe Systems)

While this compound is produced by an insect, the principles of its antimicrobial activity are relevant to interkingdom interactions, such as those observed in plant-microbe systems. frontiersin.orgnih.gov Plants host a diverse microbiota, and these microorganisms can significantly impact plant growth and health. nih.gov Within the plant rhizosphere, complex interactions occur between the plant, beneficial microbes, and pathogens. nih.gov

Plant-growth-promoting rhizobacteria (PGPR) can produce a variety of antimicrobial compounds to suppress plant pathogens, a mechanism analogous to the function of this compound. nih.govmdpi.com For example, Bacillus species are known to produce various lipopeptide metabolites that have antagonistic activity against plant pathogens. frontiersin.org These compounds can inhibit the growth of harmful microbes, thereby protecting the plant. nih.govorgprints.org The production of these antimicrobial substances is a key component of the biocontrol activity of these beneficial bacteria, demonstrating a parallel strategy to the role of this compound in its host's defense. frontiersin.orgmdpi.com

Advanced Methodological Approaches in Bactericidin B 4 Research

High-Throughput Screening for Activity and Specificity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast libraries of compounds. creative-biolabs.com In AMP research, HTS is used to efficiently identify novel peptides with potent and specific antimicrobial activity. creative-biolabs.comresearchgate.net

Detailed Research Findings: The process begins with the creation of large peptide libraries, which can be synthesized chemically or generated through genetic methods. nih.gov One common HTS method is the SPOT technique, which enables the fast, cost-effective, and parallel synthesis of peptide arrays on cellulose (B213188) membranes. springernature.com These peptides can then be cleaved and directly tested for their ability to inhibit microbial growth. springernature.com

To assess activity, researchers often use engineered bacterial strains that express reporter genes, such as luciferase. The light intensity produced by these bacteria is directly proportional to their metabolic activity and viability. researchgate.net When exposed to an effective AMP, the bacterial luminescence decreases, providing a quantifiable measure of the peptide's inhibitory power. researchgate.net This allows for the screening of thousands of peptides in a short timeframe. creative-biolabs.commdpi.com For instance, a high-density peptide microarray with over 100,000 synthetic peptides can be screened to identify candidates that interact with a specific bacterial cell surface, like that of Mycobacterium abscessus. acs.org Positive hits from such screens are then synthesized in larger quantities and validated through conventional minimum inhibitory concentration (MIC) assays to determine their precise potency against a panel of clinically relevant pathogens. mdpi.comacs.org

Illustrative Data Table: High-Throughput Screening Results for a Hypothetical AMP

Peptide IDTarget OrganismScreening MethodInitial Hit (Luminescence Inhibition %)Validated MIC (µg/mL)
AMP-001E. coliLuminescence Assay95%4
AMP-002S. aureusLuminescence Assay88%8
AMP-003P. aeruginosaLuminescence Assay92%4
AMP-004E. coliLuminescence Assay30%>64
AMP-005S. aureusLuminescence Assay98%2

Biophysical Techniques for Membrane Interaction Studies

The primary target for many AMPs is the bacterial cell membrane. researchgate.net Biophysical techniques are crucial for elucidating the molecular details of how these peptides interact with, disrupt, and permeate lipid bilayers, which is fundamental to understanding their mechanism of action. qut.edu.autandfonline.com

Detailed Research Findings: A variety of biophysical methods are employed to study these interactions. qut.edu.aunih.govFluorescence spectroscopy is widely used to monitor the binding of a peptide to model membranes (liposomes) and to quantify membrane permeabilization. frontiersin.org For example, by using vesicles loaded with a self-quenching dye, researchers can measure the leakage caused by peptide-induced pore formation. frontiersin.orgCircular Dichroism (CD) spectroscopy provides information about the secondary structure of the peptide, revealing whether it adopts conformations like an α-helix or β-sheet upon binding to the membrane. mdpi.com

Isothermal Titration Calorimetry (ITC) measures the heat changes that occur upon peptide-membrane binding, providing thermodynamic data on the interaction. tandfonline.com Other techniques like Zeta Potential measurements can determine how a peptide alters the surface charge of bacteria or model vesicles. frontiersin.org Together, these methods allow researchers to build a comprehensive model of how a peptide like Bactericidin B-4 targets and disrupts a bacterial membrane. nih.gov

Illustrative Data Table: Biophysical Characterization of a Hypothetical AMP

Biophysical TechniqueParameter MeasuredObservationInterpretation
Circular Dichroism (CD)Secondary StructureShift from random coil to 85% α-helical in presence of anionic vesiclesPeptide folds upon membrane binding
Fluorescence Leakage AssayDye Leakage (%) from Vesicles95% leakage from anionic vesicles; 10% from zwitterionic vesiclesPeptide selectively permeabilizes bacterial-like membranes
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)Low micromolar affinity for anionic membranesStrong, specific binding to target membranes
Zeta PotentialSurface Charge (mV)Shift from -40 mV to -5 mV in bacterial cells upon peptide additionPeptide neutralizes the negative charge of the bacterial surface

Genetic Engineering and Mutagenesis for Functional Dissection

Genetic engineering and site-directed mutagenesis are powerful tools for dissecting the structure-function relationships of AMPs. mdpi.com By systematically altering the amino acid sequence of a peptide, researchers can identify key residues responsible for its activity, stability, and specificity. asm.orgplos.org

Detailed Research Findings: Site-directed mutagenesis allows for specific and intentional changes to the DNA sequence encoding the peptide. mdpi.com This can involve substituting single amino acids, deleting regions, or creating hybrid peptides. plos.org For example, researchers might replace specific residues with alanine (B10760859) (an "alanine scan") to determine their contribution to antimicrobial potency. In a study on porcine beta-defensin 2 (pBD2), substituting certain residues with positively charged amino acids like arginine or lysine (B10760008) was shown to enhance antimicrobial activity against E. coli and S. aureus. plos.org

Deep mutational scanning (DMS) takes this a step further by creating vast libraries containing thousands of peptide variants. nih.gov These libraries can be generated by methods like error-prone PCR or combinatorial saturation mutagenesis and then screened to map the entire sequence-activity landscape of a peptide, identifying not only essential residues but also positions where modifications can lead to improved function. nih.govnih.gov

Proteomic and Metabolomic Profiling of this compound-Treated Cells

When a bacterium is treated with an AMP, it undergoes significant stress, leading to global changes in its protein (proteome) and metabolite (metabolome) profiles. researchgate.netnih.gov Analyzing these changes provides a systems-level view of the peptide's mechanism of action and the bacterium's response. mdpi.com

Detailed Research Findings: Proteomics , typically using mass spectrometry-based techniques, identifies and quantifies the thousands of proteins within a cell. acs.org Studies on AMP-treated bacteria have shown that peptides can downregulate proteins involved in essential processes like energy metabolism, protein synthesis, and DNA repair. acs.org For example, quantitative proteomics analysis of Acinetobacter baumannii treated with the peptide A11 revealed disruption of energy metabolism and fatty acid synthesis. acs.org

Metabolomics complements this by profiling small-molecule metabolites. Analysis of A. baumannii treated with polymyxin (B74138) B and other antibiotics revealed significant disruptions in pathways related to the cell wall, nucleotide biosynthesis, and central carbon metabolism. nih.gov These "omics" approaches can uncover previously unknown intracellular targets and resistance mechanisms, offering a deeper understanding beyond simple membrane disruption. nih.gov

Advanced Microscopy for Visualizing Cellular Damage (e.g., TEM, SEM)

Advanced microscopy techniques provide direct visual evidence of the damage inflicted by AMPs on bacterial cells. researchgate.netScanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly valuable for observing changes in cell morphology and ultrastructure. plos.org

Detailed Research Findings: SEM is used to inspect the bacterial cell surface in high detail. frontiersin.org Studies using SEM have shown that AMPs can cause dramatic changes to the bacterial exterior, including surface roughening, the formation of blebs or blisters, and complete cell lysis. plos.orgnih.gov For example, treatment of E. coli with the peptide GI24 resulted in visible surface corrugation and damage. plos.org

TEM allows for the visualization of intracellular structures by imaging ultrathin sections of bacterial cells. frontiersin.org TEM micrographs of AMP-treated bacteria often reveal damage to the cell membrane, such as the formation of pores, leakage of cytoplasmic contents, and detachment of the membrane from the cell wall. plos.orgnih.gov These imaging techniques are powerful because they provide a direct, visual confirmation of the membrane-disrupting activity suggested by biophysical assays. researchgate.net

In Silico Approaches for Prediction and Design of this compound Analogs

Computational, or in silico, methods have become indispensable in AMP research for predicting new peptides and rationally designing analogs with improved properties. eurekaselect.comnih.gov These approaches significantly reduce the time and cost associated with discovering and optimizing peptide-based drugs. researchgate.net

Detailed Research Findings: Bioinformatics tools and machine learning algorithms are used to screen vast genomic or virtual libraries for sequences with AMP-like characteristics, such as positive charge, amphipathicity, and specific sequence motifs. researchgate.netfrontiersin.org Databases like the Antimicrobial Peptide Database (APD) serve as crucial resources for training these predictive models. frontiersin.org

Once a candidate peptide like this compound is identified, computational methods can be used to design analogs. frontiersin.org This involves creating models of the peptide's three-dimensional structure and simulating its interaction with bacterial membranes using molecular dynamics (MD) simulations. nih.gov These simulations provide atomic-level insights into how the peptide binds to and inserts into the lipid bilayer. This knowledge allows researchers to make targeted amino acid substitutions to enhance activity, improve stability, or reduce toxicity before committing to expensive chemical synthesis and laboratory testing. nih.gov

Prospective Research Applications and Future Directions

Bactericidin B-4 as a Molecular Probe for Bacterial Processes

Molecular probes are powerful tools for diagnosing infections and elucidating complex biological pathways. nih.govescholarship.org These molecules are designed to interact with specific targets and generate a detectable signal, enabling researchers to visualize and study cellular events in real-time. thno.orgbeilstein-journals.org An antimicrobial peptide like this compound, which targets bacterial membranes, could be developed into a valuable molecular probe.

By attaching a fluorescent dye or a radioactive isotope to the this compound peptide, researchers could create a tool to:

Visualize Membrane Interaction: Track the peptide's binding to the surface of bacterial cells.

Study Permeabilization Dynamics: Observe the process of membrane disruption and pore formation, which is a key mechanism of cecropin-family peptides. bicnirrh.res.innih.gov

Differentiate Bacterial Species: Investigate the selectivity of this compound for different bacterial membranes, potentially leading to diagnostic tools that can distinguish between pathogen types.

The development of a clickable and tagless probe based on the this compound structure could allow for its application in functional proteomics to identify its precise cellular interaction partners within bacteria. nih.gov Such probes would be instrumental in studying the intricate details of its antimicrobial action without the steric hindrance that larger tags can cause.

Contributions of this compound Research to Fundamental Understanding of Antimicrobial Mechanisms

Research into specific AMPs like this compound is crucial for building a fundamental understanding of the diverse mechanisms that antimicrobial agents employ. nih.gov Unlike many traditional antibiotics that target specific metabolic enzymes, a large number of AMPs, including cecropins, act directly on the physical structure of the bacterial cell membrane. mdpi.com

The study of this compound and its analogues contributes to this understanding by:

Elucidating Structure-Activity Relationships: Analysis of the 37-amino-acid sequence of this compound (WNPFKELERAGQRVRDAIISAAPAVATVGQAAAIARG) helps scientists understand how specific residues contribute to its amphipathic helical structure, which is critical for membrane insertion and disruption. bicnirrh.res.innih.gov

Defining Selectivity: Investigating why this compound is effective against both Gram-positive and Gram-negative bacteria provides insights into how AMPs recognize and differentiate between microbial and host cell membranes. bicnirrh.res.inmdpi.com

Exploring Non-Membrane Targets: While membrane disruption is a primary mechanism, some AMPs can also translocate into the cytoplasm and interfere with intracellular processes like DNA and protein synthesis. drugdiscoverynews.commdpi.com Research on this compound could uncover such secondary mechanisms, revealing new potential targets for antimicrobial drugs.

This knowledge helps to explain the low rate of bacterial resistance development to these peptides compared to conventional antibiotics and informs the design of next-generation therapeutics. mdpi.com

Application AreaPotential Contribution of this compoundKey Research Focus
Molecular Probe Development Serve as a backbone for probes to study bacterial membrane interactions.Synthesis of labeled this compound variants to visualize binding and permeabilization.
Antimicrobial Mechanism Provide a model for understanding membrane disruption by cecropin-family AMPs.Correlating peptide structure with lytic activity and selectivity against different bacterial species.
Rational Peptide Design Act as a natural template for creating synthetic AMPs with improved features.Modifying the amino acid sequence to enhance stability, potency, and target specificity.
Agricultural Biotechnology Provide a gene for engineering disease resistance in crop plants.Expression of the this compound gene in plants to test for enhanced resistance to phytopathogens.
Overcoming Resistance Serve as a case study for developing strategies against AMP resistance.Combining this compound with other agents to test for synergistic effects against resistant strains.

Rational Design and Engineering of Novel Antimicrobial Peptides Inspired by this compound

The threat of multidrug-resistant bacteria necessitates the development of new antibiotics. nih.gov Rational design is a powerful strategy where natural peptides like this compound are used as templates to create novel AMPs with enhanced characteristics. frontiersin.orgrsc.org This approach uses computational and molecular modeling tools to predict how changes in the peptide sequence will affect its structure and function. frontiersin.org

Starting with the this compound sequence, researchers can:

Increase Potency: Substitute amino acids to increase the peptide's net positive charge or optimize its amphipathic structure, potentially leading to stronger interactions with negatively charged bacterial membranes. nih.gov

Enhance Stability: Replace amino acids that are susceptible to cleavage by bacterial proteases, thereby increasing the peptide's lifespan and effectiveness in a biological environment.

Broaden or Narrow the Spectrum: Modify the sequence to improve its activity against specific, hard-to-treat pathogens or to reduce its activity against beneficial bacteria in the normal microbiota. lumenlearning.comlibretexts.org

This design process has been successfully used to create potent, short synthetic peptides based on the active regions of larger natural AMPs, offering a cost-effective and efficient way to develop new clinical candidates. nih.govfrontiersin.org

Biotechnological Exploitation in Areas Such as Agricultural Disease Resistance

Biotechnology offers a promising avenue for protecting crops from bacterial diseases, which can cause significant yield losses. wur.nl One innovative strategy is the development of transgenic plants that produce their own antimicrobial compounds. The genes encoding insect-derived AMPs, such as cecropins like this compound, are prime candidates for this application.

The potential advantages of this approach include:

In-built Protection: Plants expressing the this compound gene would have a continuous, built-in defense mechanism against a range of bacterial pathogens. wur.nl

Reduced Pesticide Use: This technology could decrease the reliance on external chemical bactericides, leading to more environmentally sustainable agricultural practices. frontiersin.orgamr-review.org

Broad-Spectrum Resistance: Given that this compound is active against a wide variety of bacteria, it could confer resistance to multiple plant diseases simultaneously. bicnirrh.res.innih.gov

Research on expressing cecropin (B1577577) genes in plants like tobacco has already shown the feasibility of this strategy, paving the way for the use of peptides like this compound to enhance agricultural productivity and food security. wur.nl

Strategies for Overcoming Resistance to Antimicrobial Peptides

Although bacteria develop resistance to AMPs more slowly than to traditional antibiotics, resistance can still emerge. nih.gov Understanding the mechanisms of resistance is key to developing strategies to overcome it and preserve the efficacy of peptides like this compound.

Key resistance mechanisms in bacteria include:

Modification of the Cell Surface: Altering the net charge of the bacterial membrane to repel the positively charged AMPs.

Efflux Pumps: Actively pumping the peptides out of the cell.

Proteolytic Degradation: Secreting enzymes that break down the peptide.

Biofilm Formation: Creating a protective matrix that prevents peptides from reaching the bacterial cells. asm.org

Strategies to counteract this resistance include:

Synergistic Combinations: Using AMPs in combination with conventional antibiotics can enhance their efficacy. The AMP can disrupt the bacterial membrane, allowing the conventional antibiotic to enter the cell more easily. frontiersin.orgfrontiersin.org

Peptide Engineering: Modifying the peptide's structure to make it unrecognizable to bacterial resistance mechanisms, such as proteases. news-medical.net

Inhibition of Resistance Mechanisms: Developing molecules that block efflux pumps or inhibit the enzymes responsible for modifying the bacterial cell surface.

By employing these innovative strategies, the long-term therapeutic potential of antimicrobial peptides like this compound can be sustained in the face of evolving bacterial resistance.

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate Bactericidin B-4’s antimicrobial mechanisms against Gram-negative pathogens?

  • Methodology : Use minimum inhibitory concentration (MIC) assays combined with transmission electron microscopy (TEM) to observe structural damage to bacterial membranes. Include controls for solvent effects and replicate experiments to ensure reproducibility. Reference established protocols for peptide stability in varying pH conditions .
  • Data Interpretation : Compare dose-response curves and correlate TEM findings with MIC results to infer mechanism of action (e.g., membrane disruption vs. intracellular targeting).

Q. What criteria should guide the standardization of this compound protocols across studies?

  • Experimental Design : Adopt Consensus Guidelines for peptide synthesis (e.g., purity >95% via HPLC), storage conditions (-80°C in lyophilized form), and solvent selection (e.g., sterile PBS vs. DMSO) to minimize variability. Validate protocols using positive controls like polymyxin B .
  • Reporting Standards : Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, characterization, and bioactivity data in the main text, with extended datasets in supplementary materials .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound research?

  • Search Strategy : Use Boolean operators (e.g., "this compound" AND "antimicrobial resistance") in databases like PubMed and Scopus. Filter for peer-reviewed articles (2015–2025) and prioritize studies with mechanistic or in vivo data .
  • Gap Analysis : Categorize findings into themes (e.g., efficacy, toxicity, structural analogs) and use tools like PRISMA flowcharts to map evidence hierarchies and identify understudied areas .

Q. What frameworks are recommended for formulating hypotheses about this compound’s synergistic potential with existing antibiotics?

  • Hypothesis Development : Apply the PICO framework (Population: bacterial strains; Intervention: this compound + β-lactams; Comparison: monotherapy; Outcome: MIC reduction) to structure testable hypotheses. Evaluate feasibility using FINER criteria (e.g., ethical use of clinical isolates) .
  • Experimental Validation : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) and confirm synergy .

Q. How can researchers ensure data reliability when assessing this compound’s cytotoxicity in mammalian cells?

  • Quality Control : Perform triplicate assays (e.g., MTT or LDH release) with primary cell lines and include untreated controls. Use ANOVA to account for inter-experiment variability .
  • Ethical Compliance : Follow institutional guidelines for cell line authentication and disposal of biohazardous waste .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in biofilm eradication be addressed?

  • Root-Cause Analysis : Compare methodologies (e.g., static vs. flow-cell biofilm models, peptide concentrations). Use metabolomic profiling to identify biofilm-specific resistance mechanisms (e.g., extracellular matrix composition) .
  • Resolution Strategy : Replicate conflicting studies under standardized conditions and apply Benjamini-Hochberg correction to control for false discovery rates in high-throughput datasets .

Q. What advanced techniques optimize this compound’s purification and stability for in vivo applications?

  • Purification : Employ size-exclusion chromatography coupled with mass spectrometry to verify peptide integrity. Test stability in serum using circular dichroism (CD) to monitor structural changes over time .
  • Formulation : Use liposomal encapsulation or PEGylation to enhance half-life in murine models, referencing pharmacokinetic parameters from analogous antimicrobial peptides .

Q. Which statistical methods are most robust for analyzing this compound’s dose-dependent effects in multi-omics studies?

  • Data Integration : Apply LASSO regression to identify key predictors (e.g., gene expression or metabolite levels) linked to bactericidal activity. Use hierarchical clustering to group omics profiles by treatment response .
  • Validation : Perform bootstrapping to assess model stability and cross-validate findings with independent datasets .

Q. How can researchers integrate transcriptomic and proteomic data to elucidate this compound’s subcellular targets?

  • Workflow Design : Combine RNA-seq and LC-MS/MS data using pathway enrichment tools (e.g., DAVID, STRING). Apply gene set enrichment analysis (GSEA) to identify overrepresented pathways (e.g., cell wall biosynthesis, stress response) .
  • Mechanistic Validation : Use CRISPR-Cas9 knockouts of candidate genes to confirm functional targets .

Q. What longitudinal study designs are appropriate for evaluating resistance development to this compound?

  • Experimental Approach : Serial passage assays over 30+ generations under sub-MIC conditions. Monitor resistance via MIC trends and whole-genome sequencing to identify mutations .
  • Data Interpretation : Apply population genomics tools (e.g., Breseq) to correlate genetic changes with phenotypic resistance. Compare with clinical resistance databases (e.g., CARD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.